2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Thiadiazole Formation: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the chlorinated indole with the thiadiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-bromo-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-chloro-1H-indol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the indole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H15ClN4OS |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15ClN4OS/c1-2-4-14-18-19-15(22-14)17-13(21)9-20-8-7-10-11(16)5-3-6-12(10)20/h3,5-8H,2,4,9H2,1H3,(H,17,19,21) |
InChI Key |
RVEOABOHPCFHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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